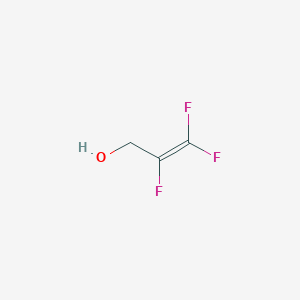

2,3,3-Trifluoro-2-propen-1-ol

説明

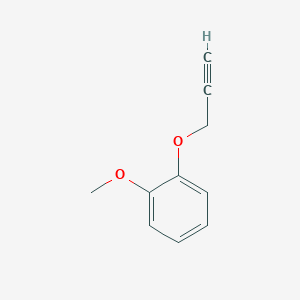

2,3,3-Trifluoro-2-propen-1-ol , also known by several synonyms such as 2,3,3-trifluoroallyl alcohol and trifluoro allylic alcohol , is a chemical compound with the molecular formula C₃H₃F₃O . Its molecular weight is approximately 112.05 g/mol . This compound features a trifluoromethyl group attached to a propenyl (allylic) alcohol moiety .

科学的研究の応用

Enantioselective Synthesis and Kinetic Resolution

- Enantioselective Synthesis : Research demonstrates the highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols via hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts. This includes the transformation of 2-acetoxy-3,3,3-trifluoro-1-(phenylthio)propene into enantiomerically pure trifluorolactic acid (Y. Kuroki et al., 2000).

- Lipase-Mediated Kinetic Resolution : The preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity via lipase-mediated kinetic resolution. This forms a basis for the synthesis of 1,1,1-trifluoro-2,3-epoxypropane, highlighting its utility in subsequent reactions (M. Shimizu et al., 1996).

Chemical Reactions and Synthesis Methods

- Ring-Opening Reactions : A study showcased the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, highlighting its application in creating potent inhibitors (Xun Li et al., 2010).

- Reactions with Carbonyl Compounds : The coupling reaction of 2,3,3-Trifluoro-1-tosyloxy-1-propenyllithium with various carbonyl compounds to yield 3,4,4-trifluoro-2-tosyloxy-2-butenyl alcohols is an efficient method for synthesizing (Z)-α,β-unsaturated difluoromethyl ketones (K. Funabiki et al., 1996).

Applications in Polymer and Material Science

- Fluorinated Copolymers : The compound has been used as a comonomer in fluorinated copolymers, with research exploring its chemical behavior, notably its reactions with dienes, nucleophiles, and Grignard compounds (K. Schneider & G. Siegemund, 1985).

Environmental and Atmospheric Studies

- Atmospheric Chemistry : A study investigated the kinetics of reactions of similar unsaturated alcohols with atomic chlorine, providing insights into atmospheric processes and implications (Ana M. Rodríguez et al., 2007).

Coordination Chemistry and Vapor Deposition

- Aluminum Heteroaryl Alkenolates : The synthesis of aluminum heteroaryl alkenolato complexes using 3,3,3-trifluoro(propen-2-yl) derivatives as ligands illustrates the impact of ligand design in new precursors for chemical vapor deposition (Lisa Czympiel et al., 2015).

Kinetics and Oxidation Studies

- Kinetics of Oxidation : The kinetics of oxidation of secondary alcohols, including trifluoropropanol derivatives, by potassium tetraoxoferrate(VI) offers insights into reaction mechanisms and product formation (B. Norcross et al., 1997).

Solvent Effects in Catalytic Processes

- Influence in Aqueous Solutions : Molecular dynamics simulation studies of 1,1,1-Trifluoro-propan-2-ol in aqueous solution provide insights into the behavior of trifluoromethyl groups in water, crucial for understanding solvent effects in various chemical processes (M. Fioroni et al., 2003).

特性

IUPAC Name |

2,3,3-trifluoroprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O/c4-2(1-7)3(5)6/h7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBCSYHVGZDFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trifluoro-2-propen-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)